molecular formula C21H21NO6S2 B2707465 Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941978-56-9

Methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2707465
CAS No.: 941978-56-9
M. Wt: 447.52
InChI Key: VFXGXNRGSCGFOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives like this compound involves various strategies . The Suzuki–Miyaura coupling is a widely used method for carbon–carbon bond formation . This process uses organoboron reagents, which can be converted into a broad range of functional groups . Protodeboronation of alkyl boronic esters is another method that can be used in the synthesis .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a key reaction involving this compound . This reaction involves the coupling of chemically differentiated fragments with a metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Scientific Research Applications

Chemical Synthesis and Transformations

Thiophene derivatives are synthesized and transformed through various chemical processes for potential applications in material science, pharmaceuticals, and organic chemistry. For instance, Kropp et al. (1996) detailed the microbial degradation of dimethylbenzothiophenes, which are similar in structure to the compound , highlighting the microbial oxidation pathways that could be relevant for environmental remediation of sulfur heterocycles in petroleum (Kropp et al., 1996). Similarly, studies on the facile synthesis of thiophene derivatives by Tso et al. (1995) and (1996) present methods that could be applicable for synthesizing and manipulating the compound of interest for material science or synthetic organic chemistry applications (Tso, Tsay, & Li, 1995), (Tso, Tsay, & Li, 1996).

Biological Activities

Research on thiophene derivatives also explores their biological activities. For instance, the genotoxic and carcinogenic potentials of 3-aminothiophene derivatives were assessed by Lepailleur et al. (2014), providing insight into the toxicological profiles that might be relevant for evaluating the safety of new thiophene-based compounds (Lepailleur et al., 2014).

Environmental Applications

The study of the photochemical degradation of crude oil components, including 2-methyl-, 3-methyl-, and 2,3-dimethylbenzothiophene by Andersson and Bobinger (1996), might inform environmental applications of thiophene compounds in addressing pollution and oil spill impacts (Andersson & Bobinger, 1996).

Future Directions

The future directions of research involving this compound could involve further exploration of the Suzuki–Miyaura coupling reaction . Additionally, the development of more efficient methods for the protodeboronation of alkyl boronic esters could be a valuable area of research .

Properties

IUPAC Name

methyl 3-[(2,5-dimethoxyphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6S2/c1-13-5-7-14(8-6-13)16-12-29-19(21(23)28-4)20(16)30(24,25)22-17-11-15(26-2)9-10-18(17)27-3/h5-12,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXGXNRGSCGFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)NC3=C(C=CC(=C3)OC)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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